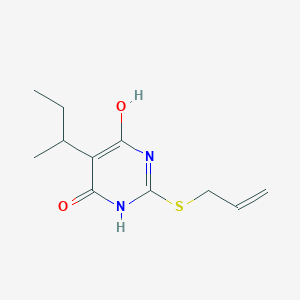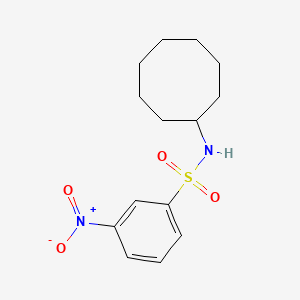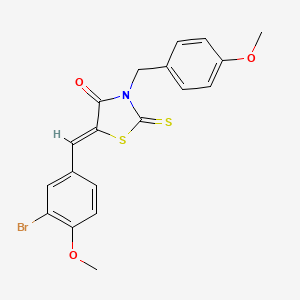
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as BPTM, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide inhibits carbonic anhydrases by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrases by this compound has been shown to reduce the growth and survival of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Its inhibition of carbonic anhydrases can lead to a decrease in intracellular pH, which can affect various cellular processes. This compound has also been shown to inhibit osteoclast-mediated bone resorption, which may have potential therapeutic applications in the treatment of bone diseases such as osteoporosis.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a potent and selective inhibitor of carbonic anhydrases, which makes it a useful tool for studying the function of these enzymes. Its specificity for CAIX also makes it a potential therapeutic agent for the treatment of cancer. However, this compound has some limitations in lab experiments. Its solubility in water is limited, which can make it difficult to use in some assays. Additionally, its inhibition of other carbonic anhydrase isoforms can complicate the interpretation of results.
Future Directions
There are several future directions for the use of N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another direction is the investigation of the role of carbonic anhydrases in various physiological processes, such as acid-base balance and bone resorption. Additionally, further research is needed to optimize the synthesis and characterization of this compound and its derivatives for use in scientific research.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 2,3,5,6-tetramethyl aniline in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 140-142°C. The purity of this compound can be determined by analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This compound has also been shown to inhibit other carbonic anhydrase isoforms, such as carbonic anhydrase II (CAII) and carbonic anhydrase XII (CAXII). This compound has been used in studies to investigate the role of carbonic anhydrases in cancer, as well as in other physiological processes such as acid-base balance and bone resorption.
properties
IUPAC Name |
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-10-9-11(2)13(4)16(12(10)3)21(19,20)18-15-7-5-14(17)6-8-15/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJFKYWWYHVCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5000937.png)

![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5000956.png)

![1-methyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5000976.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B5000981.png)
![(2,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5000982.png)
![N,N-diethyl-3-({[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyridinamine](/img/structure/B5000985.png)
![dimethyl 2-[(3-pyridinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5000992.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B5001000.png)
![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(3-nitrobenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5001007.png)
![2-{5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5001014.png)

![(1R*,5S*)-6-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5001019.png)